2-chloro-6-fluoro-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
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Overview
Description
2-CHLORO-6-FLUORO-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, and an imidazo[2,1-b][1,3]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-6-FLUORO-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole intermediate, which is then coupled with a benzamide derivative. Key steps include:
Formation of the imidazo[2,1-b][1,3]thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Substitution reactions: Introduction of chloro and fluoro groups on the benzamide ring is typically carried out using electrophilic aromatic substitution reactions.
Coupling reactions: The final step involves coupling the imidazo[2,1-b][1,3]thiazole intermediate with the substituted benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-6-FLUORO-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-CHLORO-6-FLUORO-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used in studies to understand its interaction with enzymes, receptors, and other biomolecules.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly those targeting specific pathways in diseases such as cancer and infectious diseases.
Chemical Biology: Used as a probe to study biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-CHLORO-6-FLUORO-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-6-FLUORO-N-(PHENYL)BENZAMIDE: Lacks the imidazo[2,1-b][1,3]thiazole moiety, which may result in different biological activity.
6-FLUORO-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BENZAMIDE: Lacks the chloro group, potentially altering its reactivity and interaction with biological targets.
2-CHLORO-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BENZAMIDE: Lacks the fluoro group, which may affect its pharmacokinetic properties.
Uniqueness
The presence of both chloro and fluoro substituents, along with the imidazo[2,1-b][1,3]thiazole moiety, makes 2-CHLORO-6-FLUORO-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BENZAMIDE unique. These structural features may confer specific biological activities and pharmacokinetic properties that are distinct from similar compounds.
Properties
Molecular Formula |
C19H15ClFN3OS |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-chloro-6-fluoro-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide |
InChI |
InChI=1S/C19H15ClFN3OS/c20-13-7-4-8-14(21)16(13)18(25)22-11-15-17(12-5-2-1-3-6-12)23-19-24(15)9-10-26-19/h1-8H,9-11H2,(H,22,25) |
InChI Key |
JLZSYSVTIIIFKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=C(C=CC=C3Cl)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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